![molecular formula C14H9ClF3NO4S B12317148 3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 326182-69-8](/img/structure/B12317148.png)
3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque est un composé organique complexe de formule moléculaire C14H9ClF3NO4S. Il est connu pour sa structure chimique unique, qui comprend un groupe trifluorométhyle, un groupe chloro et un groupe sulfamoyle liés à un noyau d’acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque implique généralement plusieurs étapes, en commençant par la préparation des composés intermédiaires. Une méthode courante consiste à faire réagir la 2-chloro-5-(trifluorométhyl)aniline avec le chlorure de benzènesulfonyle en milieu basique pour former le sulfonamide correspondant. Cet intermédiaire est ensuite soumis à d’autres réactions, notamment la nitration, la réduction et l’hydrolyse, pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts pour former des acides sulfoniques.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro (le cas échéant) en groupe amino.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en milieu acide.
Réduction : Réactifs tels que l’hydrogène gazeux (H2) avec un catalyseur au palladium (Pd/C) ou le borohydrure de sodium (NaBH4).
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en présence d’une base.
Principaux produits formés
Oxydation : Acides sulfoniques.
Réduction : Dérivés aminés.
Substitution : Divers dérivés de l’acide benzoïque substitués.
4. Applications de la recherche scientifique
L’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou comme sonde dans des essais biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et antimicrobiennes.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés dotés de propriétés uniques.
Applications De Recherche Scientifique
3-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle augmente la lipophilie du composé, ce qui lui permet de pénétrer plus efficacement les membranes biologiques. Le groupe sulfamoyle peut former des liaisons hydrogène avec les protéines cibles, inhibant potentiellement leur activité. Le groupe chloro peut également participer aux interactions avec la cible, contribuant à l’efficacité globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-chloro-5-(trifluorométhyl)benzoïque : Partage les groupes trifluorométhyle et chloro, mais ne possède pas le groupe sulfamoyle.
Acide 3-fluoro-5-(trifluorométhyl)benzoïque : Contient un atome de fluor au lieu du chlore.
Acide 2-chloro-α,α,α-trifluoro-m-toluique : Groupes trifluorométhyle et chloro similaires, mais structure globale différente.
Unicité
L’acide 3-{[2-chloro-5-(trifluorométhyl)phényl]sulfamoyl}benzoïque est unique en raison de la présence du groupe sulfamoyle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la capacité du composé à former des liaisons hydrogène et à interagir avec des cibles biologiques, ce qui en fait un outil précieux dans diverses applications de recherche.
Propriétés
Numéro CAS |
326182-69-8 |
|---|---|
Formule moléculaire |
C14H9ClF3NO4S |
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-11-5-4-9(14(16,17)18)7-12(11)19-24(22,23)10-3-1-2-8(6-10)13(20)21/h1-7,19H,(H,20,21) |
Clé InChI |
KJQMJTKIOYXMAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


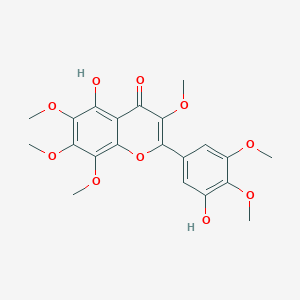

![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
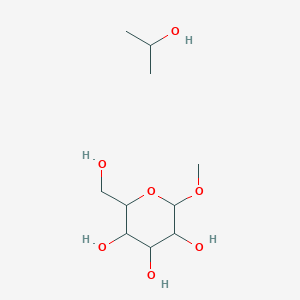
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
![4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid](/img/structure/B12317096.png)
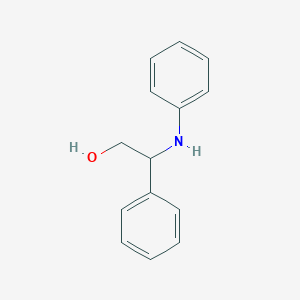
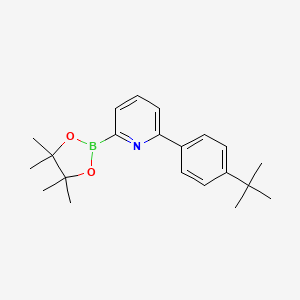

![3-[12-(3-Hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methylhept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid](/img/structure/B12317126.png)
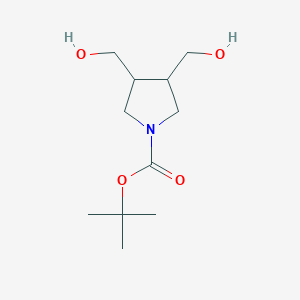
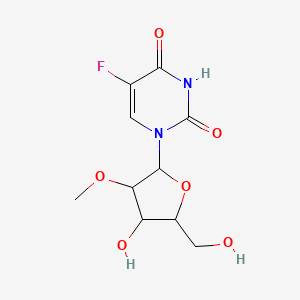
![4-[2-[5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B12317144.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B12317154.png)
